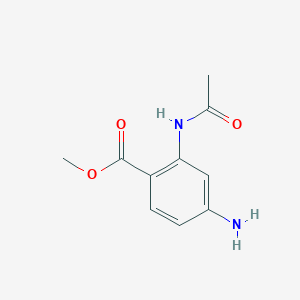

Methyl 2-acetylamino-4-aminobenzoate

Descripción

Methyl 2-acetylamino-4-aminobenzoate is a benzoate ester derivative featuring an acetylated amine (-NHCOCH₃) at the 2-position and a free amine (-NH₂) at the 4-position of the benzene ring. For example, Methyl 4-acetamido-2-hydroxybenzoate has a molecular weight of 209.20 g/mol and is synthesized from precursors like 4-aminosalicylic acid and acetyl chloride . The presence of substituents like acetamido or amino groups significantly influences hydrogen-bonding capacity and biological activity, making such compounds relevant in drug design and catalysis .

Propiedades

Fórmula molecular |

C10H12N2O3 |

|---|---|

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

methyl 2-acetamido-4-aminobenzoate |

InChI |

InChI=1S/C10H12N2O3/c1-6(13)12-9-5-7(11)3-4-8(9)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |

Clave InChI |

YAEXATRESCQXFT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(C=CC(=C1)N)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-acetylamino-4-aminobenzoate with structurally related compounds, emphasizing substituent positions, functional groups, and applications:

*Estimated based on analogous structures.

Key Observations

Substituent Position Effects: Methyl 4-acetamido-2-hydroxybenzoate (4-acetamido, 2-hydroxy) exhibits reduced basicity compared to Methyl 2-acetylamino-4-aminobenzoate (2-acetylamino, 4-amino) due to the phenol (-OH) group, which enhances acidity (pKa ~10) . In contrast, the free amine (-NH₂) at the 4-position in the target compound increases nucleophilicity, favoring reactions like acylation or Schiff base formation.

Functional Group Reactivity: Ester vs. Amide: Methyl 2-acetylamino-4-aminobenzoate’s ester group is more hydrolytically labile than the amide linkage in 2-aminobenzamide derivatives, impacting stability under physiological conditions . Acetamido vs. Amino: The acetylated amine in Methyl 4-acetamido-2-hydroxybenzoate reduces metabolic deactivation compared to free amines, a feature leveraged in prodrug design .

Enzyme Interactions: 2-Aminobenzamide derivatives inhibit enzymes like poly(ADP-ribose) polymerase (PARP) due to amide-π interactions . The target compound’s ester group may limit such interactions but could enhance membrane permeability.

Synthetic Routes: Methyl 4-acetamido-2-hydroxybenzoate is synthesized via acetylation of 4-aminosalicylic acid followed by esterification, a pathway adaptable to the target compound with modifications in substitution order .

Research Findings and Limitations

- Gaps in Data: Direct experimental data on Methyl 2-acetylamino-4-aminobenzoate are absent in the provided evidence. Conclusions are extrapolated from analogs like Methyl 4-acetamido-2-hydroxybenzoate and 2-aminobenzamides.

- Contradictions: and focus on a hydroxy-substituted analog, highlighting the need for caution when generalizing properties to amino-substituted derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.